An In-Depth Technical Guide to the Chemical Properties of 1,2-Diamino-4,5-difluorobenzene
An In-Depth Technical Guide to the Chemical Properties of 1,2-Diamino-4,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1,2-Diamino-4,5-difluorobenzene. It also explores its application in drug development, particularly as a key building block for kinase inhibitors, and details relevant biological pathways.
Core Chemical Properties
1,2-Diamino-4,5-difluorobenzene, also known as 4,5-difluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its unique structure, featuring two adjacent amino groups and two fluorine atoms on the benzene (B151609) ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry.
Physicochemical Data
The following table summarizes the key quantitative data for 1,2-Diamino-4,5-difluorobenzene.
| Property | Value | Source(s) |
| CAS Number | 76179-40-3 | [2][3] |
| Molecular Formula | C₆H₆F₂N₂ | [2][3][4] |
| Molecular Weight | 144.12 g/mol | [2][3][4] |
| Appearance | White to brown powder or crystals | [5] |
| Melting Point | 129-134 °C | [6] |
| Boiling Point | 116 °C at 16 mmHg | [2] |
| Density | 1.253 g/cm³ (predicted) | |
| Solubility | Soluble in methanol (B129727). | [7][8] |
| pKa | 3.51 ± 0.10 (predicted) |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a broad singlet for the four amine protons. The chemical shift of the aromatic protons is influenced by the electron-donating amino groups and the electron-withdrawing fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The carbon atoms bonded to fluorine will appear as doublets with large coupling constants. The carbons bearing the amino groups and the remaining aromatic carbons will also exhibit splitting due to coupling with adjacent fluorine atoms.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 1,2-Diamino-4,5-difluorobenzene involves the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline (B1295537).[1][7][8]
Experimental Protocol: Synthesis
Reaction: Catalytic hydrogenation of 4,5-difluoro-2-nitroaniline.
Materials:
-
4,5-Difluoro-2-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a hydrogenation vessel, suspend 4,5-difluoro-2-nitroaniline (e.g., 10 g, 57 mmol) and 10% palladium on carbon (e.g., 2.0 g, 1.9 mmol) in methanol (e.g., 150 mL).[7][8]
-
Seal the vessel and connect it to a hydrogenator.
-
Agitate the mixture at room temperature for approximately 3 hours.[7][8]
-
Monitor the reaction progress by hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[7][8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[7][8]
-
Dry the solid under vacuum to yield 1,2-Diamino-4,5-difluorobenzene. A typical yield for this reaction is high, around 98%.[7][8]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 1,2-Diamino-4,5-difluorobenzene.
Analytical Characterization
Accurate characterization of 1,2-Diamino-4,5-difluorobenzene is essential to ensure its purity for subsequent synthetic applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Experimental Protocol: HPLC Analysis
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound. A starting point could be 95% A for 1 minute, followed by a linear gradient to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Experimental Protocol: NMR Analysis
Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.
Instrumentation and Conditions:
-
Spectrometer: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Expected Spectral Features:
-
¹H NMR (in CDCl₃):
-
Aromatic protons (2H): A triplet around δ 6.5-6.7 ppm.
-
Amine protons (4H): A broad singlet around δ 3.0-3.5 ppm. The chemical shift of the amine protons can vary with concentration and temperature.
-
-
¹³C NMR (in DMSO-d₆):
-
Due to C-F coupling, the signals for the aromatic carbons will be split. The carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.
-
Applications in Drug Development
1,2-Diamino-4,5-difluorobenzene is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms.[1] Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
A primary application of this compound is in the synthesis of 5,6-difluorobenzimidazoles, which are core structures in many biologically active molecules, including kinase inhibitors.[1]
Role in Kinase Inhibitor Synthesis
Benzimidazole (B57391) derivatives synthesized from 1,2-Diamino-4,5-difluorobenzene have been shown to be potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers.
p38 MAPK Signaling Pathway and Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This leads to a cascade of phosphorylation events that ultimately result in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Benzimidazole-based inhibitors can block the activity of p38 MAPK, thereby preventing the downstream inflammatory signaling.
Caption: Inhibition of the p38 MAPK signaling pathway by benzimidazole derivatives.
Safety and Handling
1,2-Diamino-4,5-difluorobenzene is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
This guide provides a foundational understanding of the chemical properties and applications of 1,2-Diamino-4,5-difluorobenzene. For further in-depth information, consulting the cited literature is recommended.
References
- 1. 1,2-Diamino-4,5-difluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 1,2-Diamino-4,5-difluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
